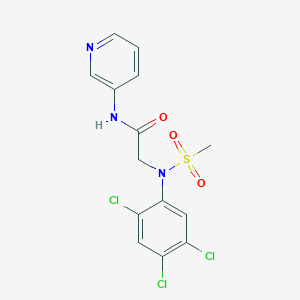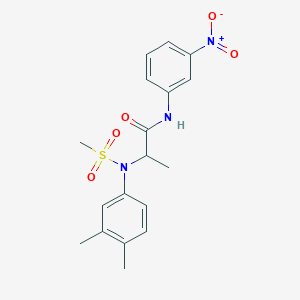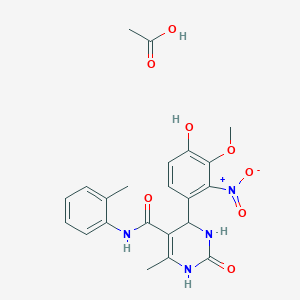
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide
Overview
Description
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP is a member of the glycine transporter (GlyT) inhibitor family, which plays a crucial role in the regulation of glycine neurotransmission in the central nervous system.
Mechanism of Action
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide acts as a GlyT inhibitor, which blocks the reuptake of glycine from the synaptic cleft and increases the availability of glycine for N-methyl-D-aspartate (NMDA) receptor activation. This leads to an increase in NMDA receptor activity, which is crucial for learning and memory processes in the brain.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to increase the levels of glycine in the brain and enhance NMDA receptor activity. This leads to an increase in long-term potentiation (LTP), which is a key mechanism underlying learning and memory processes in the brain. In addition, N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to have neuroprotective effects, which may be due to its ability to increase antioxidant activity and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide is its ability to selectively inhibit GlyT without affecting other neurotransmitter systems. This makes it a useful tool for studying the role of glycine neurotransmission in various neurological disorders. However, one limitation of N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide is its relatively low potency, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for research on N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide. One area of interest is the development of more potent GlyT inhibitors that may have greater therapeutic potential. In addition, further studies are needed to determine the optimal dosing and administration of N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide for various neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide and its potential therapeutic applications.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to have neuroprotective effects in models of Parkinson's disease, suggesting that it may be a potential treatment option for this debilitating condition.
properties
IUPAC Name |
N-pyridin-3-yl-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O3S/c1-24(22,23)20(13-6-11(16)10(15)5-12(13)17)8-14(21)19-9-3-2-4-18-7-9/h2-7H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEMYCAAZXRTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4229077.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4229084.png)
![N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4229096.png)
![2-benzyl-7-fluoro-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229101.png)
![3,3'-[1,4-butanediylbis(thio)]bis[4-methyl-5-(2-thienyl)-4H-1,2,4-triazole] acetate](/img/structure/B4229102.png)
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229140.png)
![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229144.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4229154.png)
![N-{4-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B4229166.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4229172.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(2-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4229184.png)
